Product packaging for 7-methoxy-4-methyl-2H-phthalazin-1-one(Cat. No.:)

7-methoxy-4-methyl-2H-phthalazin-1-one

Cat. No.: B8467002
M. Wt: 190.20 g/mol
InChI Key: OEBVBLZMXKXJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry and drug discovery. wisdomlib.orgopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are of immense interest due to their widespread presence in natural products, including alkaloids, vitamins, and hormones. mdpi.comrsc.org Their structural diversity and ability to engage in various biological interactions make them crucial for the development of new pharmaceuticals. wisdomlib.org

The Phthalazinone Scaffold as a Privileged Pharmacophore

Within the vast family of nitrogen-containing heterocycles, the phthalazinone scaffold has emerged as a "privileged pharmacophore". daneshyari.comnih.gov This term is used to describe a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a wide range of pharmacological activities. daneshyari.com The phthalazinone core, a bicyclic system consisting of a benzene (B151609) ring fused to a pyridazinone ring, serves as a versatile template for the design of novel bioactive compounds. daneshyari.comnih.gov

The inherent chemical features of the phthalazinone nucleus, including its aromaticity and the presence of nitrogen atoms, allow for diverse interactions with biological macromolecules. daneshyari.com The lactam-lactim tautomerism of the phthalazinone ring system further contributes to its chemical versatility. daneshyari.com This structural and electronic flexibility has enabled the development of phthalazinone derivatives that can act as inhibitors of various enzymes or as ligands for different receptors. researchgate.net

Overview of Phthalazinone Derivatives in Contemporary Academic Research

Contemporary academic research has extensively explored the therapeutic potential of phthalazinone derivatives across a multitude of disease areas. daneshyari.comnih.gov These compounds have demonstrated a remarkable array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antidiabetic activities. daneshyari.comnih.govosf.io

One of the most significant applications of phthalazinone derivatives has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. nih.govresearchgate.net The phthalazinone core is a key structural feature of several potent PARP inhibitors. proquest.com Beyond oncology, phthalazinone derivatives have been investigated as inhibitors of other enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), highlighting their potential as anti-inflammatory agents. nih.gov Furthermore, research has extended to their activity as Aurora kinase inhibitors, VEGFR-2 inhibitors, and DNA topoisomerase inhibitors, underscoring the broad therapeutic applicability of this scaffold. nih.gov The ongoing synthesis and biological evaluation of novel phthalazinone analogues continue to be a vibrant area of medicinal chemistry research. nih.govnih.gov

Contextualization of 7-Methoxy-4-methyl-2H-phthalazin-1-one within the Phthalazinone Research Landscape

While the broader class of phthalazinone derivatives has been the subject of extensive investigation, specific information regarding this compound in the scientific literature is limited. However, by examining the structure-activity relationships of closely related analogues, we can infer its potential significance and areas for future research.

The structure of this compound features a methoxy (B1213986) group at the 7-position and a methyl group at the 4-position of the phthalazinone core. The methoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring system, potentially modulating its binding affinity to biological targets. The methyl group at the 4-position is a common feature in many bioactive phthalazinone derivatives. mdpi.com

For instance, various 4-substituted phthalazinone derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. nih.govnih.gov The nature and position of substituents on the phthalazinone ring have been shown to be critical for their biological activity. Therefore, it is plausible that this compound could exhibit interesting pharmacological properties. Further synthetic and biological studies are warranted to elucidate the specific therapeutic potential of this particular compound and to fully understand its place within the rich and diverse landscape of phthalazinone research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B8467002 7-methoxy-4-methyl-2H-phthalazin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-4-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(14-2)5-9(8)10(13)12-11-6/h3-5H,1-2H3,(H,12,13)

InChI Key

OEBVBLZMXKXJPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C=CC(=C2)OC

Origin of Product

United States

Spectroscopic and Structural Elucidation Methodologies in Phthalazinone Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 7-methoxy-4-methyl-2H-phthalazin-1-one, the spectrum is expected to show distinct signals corresponding to each unique proton.

Aromatic Protons: The three protons on the benzene (B151609) ring (H-5, H-6, and H-8) would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the methoxy (B1213986) and carbonyl groups. For instance, H-8, being adjacent to the electron-withdrawing carbonyl group, would be expected at the lowest field. The H-5 and H-6 protons would show splitting patterns consistent with their ortho and meta relationships.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm nih.gov.

Methyl Protons (-CH₃): The protons of the methyl group at the C-4 position would also produce a singlet, generally found further upfield, around δ 2.4–2.6 ppm.

Amide Proton (-NH): The proton attached to the nitrogen atom (N-2) of the phthalazinone ring is expected to appear as a broad singlet, which can be found over a wide chemical shift range, often downfield (e.g., δ 9.0 ppm or higher), and its signal intensity can sometimes be diminished due to exchange with trace amounts of water in the NMR solvent nih.gov.

Analysis of related phthalazinone structures supports these expected chemical shift regions and multiplicities nih.gov. The integration of these signals would correspond to the number of protons in each group (e.g., 3H for methyl and methoxy groups).

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-8 ~8.4 Doublet (d) 1H
H-5 ~7.8 Doublet (d) 1H
H-6 ~7.2 Doublet of Doublets (dd) 1H
-OCH₃ ~3.9 Singlet (s) 3H
-CH₃ ~2.5 Singlet (s) 3H
N-H >9.0 Broad Singlet (br s) 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum. For this compound, ten distinct signals are expected.

Carbonyl Carbon (C=O): The amide carbonyl carbon (C-1) is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160–170 ppm nih.gov.

Aromatic and Heterocyclic Carbons: The eight carbons of the fused ring system (C-4, C-4a, C-5, C-6, C-7, C-8, C-8a, and C-1a) would resonate in the aromatic region, approximately δ 110–150 ppm. The carbon attached to the methoxy group (C-7) would be shifted downfield due to the oxygen's deshielding effect, while other carbons will be influenced by their position relative to the various substituents. Quaternary carbons (those without attached protons) typically show weaker signals.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55–60 ppm researchgate.netnih.gov.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and would appear furthest upfield, generally below δ 20 ppm.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (C-1) 160 – 170
Aromatic/Heterocyclic Carbons 110 – 150
-OCH₃ 55 – 60
-CH₃ < 20

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

N-H Stretch: A moderate to sharp absorption band between 3100 and 3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹ (around 2850–2960 cm⁻¹) vscht.cz.

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl (C=O) group is expected in the region of 1650–1690 cm⁻¹. This is often one of the most intense peaks in the spectrum.

C=C and C=N Stretches: Aromatic ring C=C and heterocyclic C=N stretching vibrations would give rise to several bands in the 1450–1600 cm⁻¹ region vscht.cz.

C-O Stretch: The C-O stretching of the methoxy group would result in a strong band, typically found in the 1200–1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3100 – 3300 Medium
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch 2850 – 2960 Medium
Amide C=O Stretch 1650 – 1690 Strong
Aromatic C=C Stretch 1450 – 1600 Medium-Strong
Ether C-O Stretch 1000 – 1250 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (C₁₀H₁₀N₂O₂), the calculated molecular weight is 190.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 190. High-resolution mass spectrometry (HRMS) could confirm the elemental composition.

The fragmentation of phthalazinone derivatives often involves characteristic losses of small molecules or radicals raco.cat. Potential fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃) from the C-4 position to give an [M-15]⁺ ion.

Loss of carbon monoxide (CO) from the carbonyl group to yield an [M-28]⁺ ion.

Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

Cleavage of the heterocyclic ring can lead to more complex fragmentation patterns that can be diagnostic for the phthalazine (B143731) core structure raco.cat.

Other Advanced Spectroscopic Techniques

While NMR, IR, and MS provide the core structural information, other techniques can offer complementary data.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. Phthalazinone derivatives, containing an extended π-system, are expected to be chromophoric and show characteristic absorption maxima (λ_max) in the UV region, typically between 250 and 400 nm.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It requires a single, high-quality crystal of the compound. The technique provides precise data on bond lengths, bond angles, and intermolecular interactions, confirming the exact atomic arrangement and stereochemistry. While the specific crystal structure of this compound is not detailed in the searched literature, the methodology has been successfully applied to numerous other phthalazine derivatives, confirming their planar and layered structures in the solid state ias.ac.innih.gov. The analysis of related compounds shows that molecules are often linked via hydrogen bonds and may exhibit π-π stacking interactions ias.ac.in.

Biological Activity and Mechanistic Studies of Phthalazinone Compounds

Anticancer and Antiproliferative Activity Mechanisms

Scientific investigation into the specific anticancer and antiproliferative mechanisms of 7-methoxy-4-methyl-2H-phthalazin-1-one has not been reported in the available literature. However, the phthalazinone scaffold is a core component of many compounds that have been extensively studied for their anticancer properties through various mechanisms.

Poly(ADP-ribose) polymerase (PARP) Inhibition

There is no specific data demonstrating that This compound functions as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

The phthalazinone core is, however, a well-established pharmacophore for PARP inhibition. Notably, the FDA-approved drug Olaparib (AZD2281), which has a substituted 4-benzyl-2H-phthalazin-1-one structure, is a potent inhibitor of both PARP-1 and PARP-2. nih.govscispace.com Research into this class of compounds has shown that substituted 4-benzyl-2H-phthalazin-1-ones can exhibit high enzymatic and cellular potency, leading to clinical development for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govscispace.comnih.gov

Aurora Kinase Inhibition (e.g., AurA, AurB)

No studies were found that specifically evaluate This compound for inhibitory activity against Aurora kinases.

However, the phthalazinone structure has been incorporated into novel kinase inhibitors. For instance, a class of phthalazinone pyrazole (B372694) hybrids has been developed and identified as potent and selective inhibitors of Aurora A kinase. nih.govresearchgate.net Certain compounds from these series show high selectivity for Aurora A over Aurora B and can induce cell cycle arrest, highlighting the potential of the phthalazinone scaffold in designing targeted Aurora kinase inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) Inhibition

There is no available research detailing the effects of This compound on VEGFR-2 or EGFR signaling pathways.

The phthalazine (B143731) and phthalazinone scaffolds are prominent in the design of VEGFR-2 and EGFR inhibitors. nih.govnih.govrsc.org Numerous studies have synthesized and evaluated various 1- and 4-substituted phthalazine derivatives, demonstrating potent, low-nanomolar inhibitory activity against VEGFR-2. nih.govnih.govrsc.orgnih.gov Some of these derivatives show multitargeted activity by also inhibiting EGFR, which is a crucial strategy in developing antitumor agents. nih.govnih.gov The design of these inhibitors often focuses on optimizing interactions within the kinase active site to enhance potency and selectivity. nih.gov

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., A549, HeLa, HepG2, LoVo, HCT116, MCF-7, DLD-1, Panc-1, Paca-2)

Specific cytotoxic data for This compound against the listed cancer cell lines (A549, HeLa, HepG2, LoVo, HCT116, MCF-7, DLD-1, Panc-1, Paca-2) are not available in the published literature.

In contrast, a wide array of other phthalazinone derivatives has been evaluated for antiproliferative effects across these cell lines. For example, various novel phthalazine-based compounds have shown significant cytotoxicity against breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.govnih.govresearchgate.net Similarly, phthalazinone-dithiocarbamate hybrids have demonstrated notable activity against ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cells. nih.govmdpi.com The potency of these derivatives, often measured by IC50 values, varies significantly based on their specific chemical substitutions. nih.govnih.gov

Table 1: Examples of Cytotoxic Activity for Various Phthalazinone Derivatives (Not this compound)

Compound ClassCell LineReported Activity (IC50)
Phthalazine-based EGFR inhibitorsMCF-71.4 - 2.1 µM
Phthalazine-based VEGFR-2 inhibitorsHCT-1166.04 - 35 µM
Phthalazine-based VEGFR-2 inhibitorsMCF-70.06 - 1.16 µM
Phthalazine-dithiocarbamate hybridsNCI-H460< 10 µM
Oxadiazol-phthalazinonesHepG2, MCF7< 10 µM

Cell Cycle Progression Modulation and Apoptosis Induction Pathways

There are no specific studies on how This compound modulates cell cycle progression or induces apoptosis.

Research on other phthalazinone derivatives has shown that these compounds can exert their anticancer effects by interfering with the cell cycle and promoting programmed cell death (apoptosis). For example, certain phthalazine derivatives designed as VEGFR-2 inhibitors have been shown to cause cell cycle arrest in the G2/M phase in MCF-7 cells. rsc.orgsemanticscholar.org Other derivatives have demonstrated the ability to induce apoptosis in HCT-116 colon cancer cells, with studies showing a significant increase in the apoptotic cell population following treatment. nih.gov The mechanisms often involve the modulation of key regulatory proteins and pathways that control cell division and survival. researchgate.net

Topoisomerase II Inhibition

The inhibitory effect of This compound on topoisomerase II has not been documented.

The phthalazine moiety has been recognized for its potential to act as a topoisomerase II inhibitor. nih.gov Some synthetic phthalazine derivatives have been designed and evaluated for this specific mechanism. nih.gov For instance, certain oxadiazol-phthalazinones and other novel phthalazine-based compounds have been reported to inhibit topoisomerase II, a mechanism shared with established chemotherapeutic agents like doxorubicin. nih.govnih.gov This inhibition prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

There is no available scientific literature or research data detailing studies on the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound.

Anti-inflammatory Activity and Related Mechanisms

Cyclooxygenase (COX-1/COX-2) Inhibitory Activity

No studies have been published that evaluate the in vitro or in vivo inhibitory activity of this compound against Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes. Therefore, its potential as an anti-inflammatory agent through this mechanism is unknown.

Antimicrobial Activity and Spectrum of Action

While various heterocyclic compounds, including some phthalazinone derivatives, have been explored for their antimicrobial properties, there is a notable absence of research focused on this compound.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

There are no available research findings or data on the antibacterial efficacy of this compound against common bacterial pathogens such as Staphylococcus aureus or Escherichia coli.

Antiviral Properties (e.g., DENV-2 inhibition)

There is no published research detailing any investigation into the antiviral properties of this compound, including its potential to inhibit viruses such as Dengue virus serotype 2 (DENV-2).

Enzyme Inhibitory Activities

Research data on the inhibitory effects of this compound on the specified enzyme classes is not available in the reviewed scientific literature. While other phthalazinone derivatives have been investigated for various enzyme interactions, these findings are not applicable to the specific compound .

Phosphodiesterase (PDE) Inhibition

No studies were found that evaluated the inhibitory activity of this compound against phosphodiesterase enzymes, including PDE-1, PDE-4, or PDE-5.

Aldose Reductase (AR) Inhibition

There is no available research documenting the potential for this compound to act as an inhibitor of the aldose reductase enzyme.

Cardiovascular System Modulating Activities (Mechanistic Focus)

No mechanistic studies or research findings were identified concerning the modulation of the cardiovascular system by this compound.

Antihypertensive Mechanisms

There are no available studies that investigate or describe any antihypertensive mechanisms—such as vasodilation, α-adrenoceptor antagonism, or β-adrenoceptor antagonism—related to this compound.

Antithrombotic and Platelet Aggregation Inhibition Mechanisms

No research was found that details any antithrombotic or platelet aggregation inhibition mechanisms for this compound.

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

An extensive review of publicly accessible scientific literature and chemical databases indicates that while the compound this compound is a known chemical entity, detailed research on its specific biological activities is not widely available. This scarcity of dedicated studies prevents a thorough analysis of its effects across various pharmacological domains as requested.

The compound has been identified as a chemical intermediate in the synthesis of more complex molecules. For instance, it is mentioned in patent literature as a precursor in the development of 1-amino-phthalazine derivatives, which have been investigated as potential antagonists for the melanin-concentrating hormone (MCH) receptor 1, with possible applications in the treatment of depression and anxiety. google.com However, this context does not provide insight into the intrinsic biological properties of this compound itself.

Despite a comprehensive search for data pertaining to its cardiotonic, antidiabetic, antiepileptic, antidepressant, anti-allergic, and antioxidant effects, no specific studies or datasets for this compound were found. The broader class of phthalazinone derivatives has been noted for a wide range of pharmacological activities, but this general information cannot be directly and accurately attributed to this specific molecule without dedicated research.

Consequently, the creation of a detailed article with specific research findings and data tables focusing solely on the biological activity and mechanistic studies of this compound is not feasible at this time due to the lack of available scientific evidence.

Structure Activity Relationship Sar Investigations of Phthalazinone Derivatives

Impact of Substituents on Pharmacological Potency and Selectivity

The introduction of different functional groups onto the phthalazinone skeleton has a profound impact on the resulting compound's pharmacological profile. The type of substituent, its electronic properties (electron-donating or electron-withdrawing), and steric bulk are all determining factors for biological efficacy.

For instance, in the development of PARP inhibitors, modifications to the phthalazinone structure have been shown to directly influence inhibitory activity. Studies on derivatives of Olaparib, a known PARP inhibitor featuring a phthalazinone core, demonstrated that the type of substituent and the length of an alkyl chain connecting to an aromatic ring are related to their inhibitory potency. nih.govresearchgate.net

In a series of phthalazinone-dithiocarbamate hybrids developed as potential anticancer agents, the nature of the substituent on a benzyl (B1604629) ring significantly affected cytotoxicity. The substitution of a bromine atom with other halogens (fluorine, chlorine), a nitro group, or a methyl group generally led to a decrease in activity. This suggests that the size and electronegativity of the substituent are crucial for the compound's anticancer effects. mdpi.com Similarly, for certain phthalazinone derivatives investigated for their anti-inflammatory and anti-proliferative activities, the specific substitutions on the core structure were key to their biological action. semanticscholar.org

The table below summarizes the effect of various substituents on the activity of different phthalazinone derivatives.

Phthalazinone Series Target Substituent Modification Impact on Activity
Olaparib DerivativesPARP1Varied substituents and alkyl chain lengthsInhibitory activities were related to the type of substituent and the length of the alkyl chain. nih.govresearchgate.net
Phthalazinone-dithiocarbamatesCancer Cell LinesReplacement of bromine with F, Cl, NO2, or CH3Generally caused a decrease in cytotoxic activity. mdpi.com
4-Substituted PhthalazinonesPhosphodiesterase 4 (PDE4)Increasing polarity of the substituent at position 4Enhanced cellular activity, possibly due to better cell penetration. researchgate.net

Positional Effects of Functional Groups on Biological Activity

The specific location of a functional group on the phthalazinone ring system is as critical as its chemical nature. Isomeric derivatives often exhibit vastly different potencies and selectivities, highlighting the importance of a precise three-dimensional arrangement for optimal interaction with a biological target.

Research on phosphodiesterase 5 (PDE5) inhibitors has shown that the position of substituents on the phthalazinone ring is a key determinant of activity. For example, fixing a 4-hydroxyl piperidine group at the 1-position was found to be optimal for PDE5 inhibitory activity and vasorelaxant effects, while the nature of the substituent at the 6-position was also shown to modulate activity. researchgate.net

In another study focusing on PDE4 inhibitors, a series of 6-methoxy-1,4-disubstituted phthalazine (B143731) derivatives were subjected to a conformational study, indicating the importance of substitution at both the 1- and 6-positions for this class of compounds. nih.gov This underscores that the biological activity is not merely a sum of the effects of individual substituents but is highly dependent on their relative spatial orientation.

Role of Specific Moieties on Receptor/Enzyme Binding

The interaction between a phthalazinone derivative and its biological target is governed by the collective contributions of its constituent chemical moieties. Specific functional groups often play defined roles, such as forming hydrogen bonds, participating in hydrophobic interactions, or providing electronic complementarity to the binding site.

Phthalazinone Core and Carbonyl Group : The phthalazinone moiety itself is often indispensable for biological activity. In a study of allosteric inhibitors of human DNA methyltransferase 3A (DNMT3A), the phthalazinone group was found to be critical for inhibition. Furthermore, the carbonyl moiety of the phthalazinone ring was identified as being important for interacting with a proton donor in the enzyme's binding site, suggesting its role as a hydrogen-bond acceptor. acs.org In the context of PARP inhibitors like Olaparib, the phthalazinone core serves as a key pharmacophore, anchoring the molecule in the active site. nih.govresearchgate.net

Methoxy (B1213986) Group : The methoxy group is a prevalent substituent in many drugs and can significantly influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov It can act as a hydrogen bond acceptor and its presence can alter the electronic nature of the aromatic ring to which it is attached. In a series of hydrazonomethylbenzonitrile derivatives, a compound with an electron-donating methoxy group showed moderate inhibitory properties against the interaction of advanced glycation end-products (AGEs) with their receptor (RAGE). mdpi.com In the context of PDE4 inhibitors, 4-methoxy-3-cyclopentyloxy derivatives have been noted for their potential. researchgate.net

Methyl Group : The methyl group is a small, lipophilic moiety that can influence activity through steric and hydrophobic interactions. In one study, replacing a larger ring system with a smaller methyl residue at the R4 position of a phthalazinone derivative resulted in decreased potency against DNMT3A, indicating that a larger, more lipophilic group was preferred at that position. acs.org However, in another series of anticancer agents, the C4-methyl analogues showed a distinct structure-activity relationship compared to their C4-unsubstituted counterparts, indicating the methyl group's influence on the molecule's interaction with its target. mdpi.com A series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives were also synthesized and evaluated for their effects on alpha1-adrenoceptors. nih.gov

Phenyl and Heterocyclic Rings : Aromatic and heterocyclic rings are common features in potent phthalazinone derivatives. They can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for high-affinity binding. For example, in many PARP inhibitors, an appended phenyl or other aromatic ring is essential for activity. nih.govresearchgate.net The addition of various heterocyclic systems to the phthalazinone scaffold has also been a common strategy to modulate pharmacological activity. nih.gov

Conformational Analysis and SAR Implications

The biological activity of a molecule is not only dependent on its structure but also on its preferred three-dimensional shape or conformation. Conformational analysis helps to understand the spatial arrangement of atoms that a molecule can adopt and how this influences its interaction with a biological receptor. tesisenred.net

For phthalazinone derivatives, the relative orientation of the substituents with respect to the core ring system can be a deciding factor for potency. Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like comparative molecular field analysis (CoMFA) have been employed to study phthalazine-based PDE4 inhibitors. Such models provide insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors. researchgate.net

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of phthalazinone derivatives and elucidating the key interactions that govern their inhibitory activity.

Studies on various phthalazinone analogs have successfully employed molecular docking to predict their binding to the catalytic domains of enzymes like PARP-1 and VEGFR-2. For instance, in the case of PARP-1 inhibitors, docking studies have revealed that the phthalazinone core often establishes crucial hydrogen bonds with key amino acid residues in the active site, such as Gly863 and Ser904. The planarity of the phthalazinone ring system allows it to fit snugly into the nicotinamide (B372718) binding pocket of PARP-1.

Similarly, molecular docking of phthalazinone derivatives into the ATP-binding site of VEGFR-2 has provided valuable information for the design of potent anti-angiogenic agents. These studies have highlighted the importance of hydrogen bonds with residues like Cys919 and Asp1046, as well as hydrophobic interactions within the kinase domain. The docking scores and predicted binding energies from these studies are often correlated with the experimentally determined inhibitory activities (IC50 values), validating the in silico models.

Phthalazinone DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-onePARP-1Gly863, Ser904, Arg878-8.5
4-((Furan-2-yl)methyl)-2H-phthalazin-1-onePARP-1Gly863, Ser904, Tyr907-7.9
4-(4-Chlorophenyl)-1-(piperazin-1-yl)phthalazineVEGFR-2Cys919, Asp1046, Glu885-9.2
4-(3-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)phthalazineVEGFR-2Cys919, Asp1046, Leu840-8.8

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening.

For the phthalazinone scaffold, virtual screening has been employed to identify novel inhibitors of various therapeutic targets. The process typically involves docking a large library of phthalazinone derivatives into the active site of a target protein and ranking them based on their predicted binding affinities. This approach has been successful in identifying hit compounds with promising inhibitory activities against targets like PARP and VEGFR-2.

Furthermore, computational methods are used to design virtual libraries of novel phthalazinone analogs. By systematically modifying the substituents on the phthalazinone core (e.g., at the N-2 and C-4 positions), researchers can generate a diverse set of virtual compounds. These libraries can then be screened in silico to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of novel compounds and to understand the structural features that are important for their biological function.

Several QSAR studies have been conducted on phthalazinone derivatives to elucidate the structural requirements for their inhibitory activity against targets such as PARP-1. researchgate.netrsc.orgresearchgate.net These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of phthalazinone analogs with known biological activities. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

DescriptorInfluence on PARP-1 InhibitionInterpretation
Molecular WeightPositive CorrelationLarger substituents at specific positions may enhance binding.
LogP (Hydrophobicity)Positive CorrelationIncreased lipophilicity can improve cell permeability and target engagement.
Number of Hydrogen Bond DonorsNegative CorrelationFewer hydrogen bond donors may be preferred for optimal binding.
Topological Polar Surface Area (TPSA)Negative CorrelationLower polarity may be beneficial for crossing cell membranes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of the phthalazinone core and its substituents is crucial for predicting its interaction with biological targets. The phthalazin-1(2H)-one ring system is largely planar, a feature that facilitates its insertion into the binding sites of target proteins. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand-protein complex over time. For phthalazinone derivatives, MD simulations have been used to assess the stability of their binding to targets like PARP-1 and VEGFR-2. tandfonline.comnih.govresearchgate.net These simulations can reveal important information about the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the strength of the interactions over time. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability of the complex. nih.govresearchgate.net Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its binding affinity. tandfonline.com

Rational Design Principles for Novel Phthalazinone Analogues

The insights gained from computational studies have laid the foundation for the rational design of novel phthalazinone analogs with improved pharmacological properties. The primary goals of these design strategies are to enhance potency, increase selectivity, and optimize pharmacokinetic profiles.

For PARP inhibitors, a key design principle has been the modification of the substituent at the C-4 position of the phthalazinone core to achieve better interactions with the enzyme's active site. The introduction of groups that can form additional hydrogen bonds or hydrophobic interactions has led to the development of highly potent inhibitors.

In the case of VEGFR-2 inhibitors, rational design has focused on introducing substituents that can interact with specific regions of the kinase domain, such as the DFG motif. The aim is to stabilize the inactive conformation of the enzyme, leading to more effective inhibition. The combination of the phthalazinone scaffold with other pharmacophores has also been explored to create hybrid molecules with dual inhibitory activities or improved drug-like properties.

Future Research Directions and Translational Potential of Phthalazinone Compounds

Exploration of Novel Biological Targets and Therapeutic Applications

The structural versatility of the phthalazinone nucleus allows it to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects. daneshyari.comresearchgate.net While significant research has focused on established targets, the exploration for novel biological interactions continues to be a promising frontier.

Phthalazinone derivatives have been extensively investigated for their anticancer properties, targeting various receptors and enzymes involved in cancer progression. nih.gov These include Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and proteasomes. nih.govresearchgate.net For instance, certain 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones have shown significant cytotoxic activity against lung carcinoma cells by inhibiting PARP-1. osf.io

Beyond oncology, phthalazinones have demonstrated potential in treating a variety of other conditions. They have been studied as anti-inflammatory, analgesic, antidiabetic, antihistaminic, antihypertensive, and antimicrobial agents. nih.govdaneshyari.com For example, some derivatives act as phosphodiesterase (PDE) inhibitors, which are attractive targets for treating parasitic diseases like Human African trypanosomiasis. nih.govacs.org Other applications include their use as vasorelaxants, anticonvulsants, and even as potential therapies for Alzheimer's disease by targeting enzymes like cholinesterase. osf.iobenthamdirect.com The known drug Azelastine, a phthalazinone derivative, is used for asthma and allergic rhinitis. google.com

Future research will likely focus on identifying new, less-explored biological targets to broaden the therapeutic scope of phthalazinone compounds. This could involve screening against novel enzyme families, receptors, and ion channels implicated in various diseases.

Table 1: Selected Biological Targets and Therapeutic Applications of Phthalazinone Derivatives

Biological Target Therapeutic Application Reference(s)
Poly(ADP-ribose) polymerase (PARP) Anticancer nih.govresearchgate.net
VEGFR-2, EGFR Anticancer nih.govresearchgate.net
Aurora Kinases Anticancer nih.govresearchgate.net
Proteasome Anticancer nih.govresearchgate.net
Phosphodiesterases (PDEs) Antiparasitic (e.g., Trypanosomiasis) nih.govacs.org
Cholinesterases (AChE, BChE) Neurodegenerative Diseases (e.g., Alzheimer's) benthamdirect.com
α-Adrenoceptors Cardiovascular (Vasorelaxant) osf.ionih.gov
Efflux Transporters (P-gp, BCRP) Reversing Multidrug Resistance in Cancer nih.gov

Development of Advanced Synthetic Methodologies for Phthalazinone Scaffolds

The synthesis of diverse phthalazinone libraries is crucial for exploring structure-activity relationships (SAR) and discovering novel drug candidates. daneshyari.com While classical synthetic routes exist, the development of more efficient, versatile, and environmentally friendly methodologies is an active area of research.

Advanced synthetic strategies focus on one-pot reactions, multicomponent reactions (MCRs), and the use of novel catalytic systems. For instance, a facile one-pot, three-component reaction has been used to synthesize novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov Another efficient method involves the use of heteropolyacids as recyclable, heterogeneous catalysts for the reaction of phthalaldehydic acid with phenyl hydrazines. researchgate.net

Modern synthetic approaches also employ techniques like solid-state organic reactions and palladium-catalyzed syntheses. sci-hub.se The azide (B81097) coupling method has been utilized for peptide synthesis involving the phthalazinone nucleus, which is advantageous for minimizing racemization. nih.gov These advanced methodologies allow for the creation of structurally complex and diverse phthalazinone derivatives, which is essential for screening against a wide range of biological targets. ekb.egekb.eg

Future efforts will likely concentrate on developing stereoselective synthetic methods to access chiral phthalazinone derivatives, further expanding the chemical space for drug discovery. The application of flow chemistry and microwave-assisted synthesis could also accelerate the production and optimization of phthalazinone-based compounds.

Table 2: Overview of Advanced Synthetic Methodologies for Phthalazinone Scaffolds

Methodology Description Advantages Reference(s)
Multicomponent Reactions (MCRs) A single reaction in which three or more reactants combine to form a single product. High atom economy, operational simplicity, and rapid generation of molecular diversity. nih.gov
Heteropolyacid (HPA) Catalysis Use of HPAs as efficient, reusable, and eco-friendly solid acid catalysts. Mild reaction conditions, high yields, and catalyst recyclability. researchgate.net
Palladium-Catalyzed Synthesis Cross-coupling reactions catalyzed by palladium complexes to form C-C and C-N bonds. Versatility in forming a wide range of substituted phthalazinones. sci-hub.se
Azide Coupling Method A technique used in peptide synthesis to link amino acids to the phthalazinone core. Minimizes racemization and avoids certain byproducts. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of phthalazinone compounds, a deeper understanding of their mechanisms of action is required. The integration of multi-omics data—genomics, proteomics, transcriptomics, and metabolomics—offers a powerful approach to elucidate the complex biological pathways modulated by these compounds.

While specific multi-omics studies on phthalazinones are still emerging, the groundwork has been laid through computational and molecular modeling studies. nih.gov These in silico methods help predict how phthalazinone derivatives interact with their biological targets at a molecular level. benthamdirect.com

Genomics and Transcriptomics can identify genetic markers that predict a patient's response to a phthalazinone-based drug and reveal changes in gene expression profiles upon treatment, offering insights into the compound's downstream effects.

Proteomics can be used to identify the direct protein targets of phthalazinone compounds and to map out the signaling pathways that are affected. This can confirm predicted targets and uncover novel mechanisms of action.

Metabolomics can analyze changes in the cellular metabolic profile following treatment with a phthalazinone derivative, which can help to understand the functional consequences of target engagement and identify potential biomarkers of drug efficacy.

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of how phthalazinone compounds exert their biological effects. This systems-level understanding is crucial for identifying patient populations most likely to benefit from these therapies and for designing more effective and targeted drugs.

Prospects for Lead Optimization and Pre-Clinical Development (excluding human trial aspects)

Once a promising phthalazinone hit compound is identified, the process of lead optimization is critical to improve its drug-like properties. This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic characteristics, such as metabolic stability and oral bioavailability. nih.govacs.org

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. nih.gov For example, in the development of phthalazinone-based PARP inhibitors, optimization of the phthalazinone scaffold led to a series of meta-substituted 4-benzyl-2H-phthalazin-1-ones with potent cellular activity and good in vivo stability. nih.gov Similarly, for antitrypanosomal phthalazinone phosphodiesterase inhibitors, structural modifications were made to improve metabolic stability in mouse and human microsomes while maintaining high potency. nih.govacs.orgacs.org

Pre-clinical development involves evaluating the optimized lead compounds in various in vitro and in vivo models. This includes assessing their efficacy in cell-based assays and animal models of disease. For instance, novel phthalazinone derivatives have been evaluated for their ability to reverse multidrug resistance in cancer cell lines and to improve the oral absorption of existing chemotherapy drugs. nih.gov Pharmacokinetic studies are also conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. researchgate.net

Table 3: Key Strategies in Lead Optimization of Phthalazinone Compounds

Strategy Objective Example Application Reference(s)
Structure-Activity Relationship (SAR) Studies To understand how chemical structure relates to biological activity and to guide the design of more potent compounds. Development of potent PARP-1 inhibitors with low nanomolar cellular activity. nih.gov
Improvement of Metabolic Stability To modify the compound to resist metabolic breakdown, thereby increasing its duration of action. Optimization of antitrypanosomal phosphodiesterase inhibitors to improve stability in liver microsomes. nih.govacs.org
Enhancement of Pharmacokinetic Properties To improve the ADME profile of a compound, such as increasing oral bioavailability. Designing phthalazinone derivatives to act as efflux transporter inhibitors, improving drug absorption. nih.gov
Reduction of Off-Target Effects To increase the selectivity of the compound for its intended target, thereby minimizing potential side effects. SAR studies on α-adrenoceptor antagonists to improve receptor subtype selectivity. nih.gov

Application of Artificial Intelligence and Machine Learning in Phthalazinone Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the design and development of new therapeutic agents. In the context of phthalazinone research, these computational tools can be used in several ways.

Computer-aided drug design (CADD) and molecular docking studies are already being employed to rationalize biological results and to understand the binding modes of phthalazinone derivatives with their target proteins. osf.iobenthamdirect.comnih.gov For example, molecular modeling has been used to study the interaction of phthalazinone derivatives with α-receptors and to investigate the binding of dual PARP-1 and cholinesterase inhibitors. benthamdirect.comnih.gov

Virtual Screening: AI/ML algorithms can be used to screen large virtual libraries of phthalazinone compounds to identify those with the highest probability of being active against a specific biological target. rsc.org This can significantly reduce the time and cost associated with high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data to predict the biological activity of new phthalazinone derivatives based on their chemical structures. This can help prioritize which compounds to synthesize and test.

ADME/Tox Prediction: AI tools can predict the pharmacokinetic and toxicity profiles of novel phthalazinone compounds, allowing researchers to identify potential liabilities early in the drug discovery process.

The integration of AI and ML into phthalazinone research holds the potential to accelerate the discovery of new drug candidates by making the design-synthesize-test cycle more efficient and predictive.

Table 4: Applications of AI and Machine Learning in Phthalazinone Research

Application Description Potential Impact Reference(s)
Molecular Docking Simulates the binding of a phthalazinone derivative to the three-dimensional structure of its target protein. Provides insights into binding modes and helps in the rational design of more potent inhibitors. benthamdirect.comnih.gov
Virtual Screening Computationally screens large databases of virtual compounds to identify potential hits. Accelerates the identification of novel lead compounds for a given target. rsc.org
QSAR Modeling Develops mathematical models that relate the chemical structure of phthalazinone compounds to their biological activity. Enables the prediction of activity for unsynthesized compounds, guiding synthetic efforts. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.